molecular formula C19H17N5 B2658792 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-80-9

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2658792
CAS No.: 320417-80-9
M. Wt: 315.38
InChI Key: IXGTULHGHFRAFW-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a synthetic bicyclic pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound is designed for research applications only and is not for diagnostic or therapeutic use. Its core research value lies in its potential function as an inhibitor of cellular proliferation. The compound's mechanism of action is associated with the inhibition of cyclin-dependent kinases (CDKs) and growth factor receptor kinases . These kinases are crucial enzymes that regulate the cell cycle and signal transduction; their dysregulation is a hallmark of various proliferative diseases. By targeting these kinases, this pyrimidine carbonitrile provides researchers with a tool to study pathways involved in uncontrolled cell growth. The structural motif of a pyrimidine core substituted with carbonitrile, isopropylamino, phenyl, and pyridinyl groups is characteristic of a class of compounds investigated for their ability to modulate kinase activity . This specific molecular architecture is engineered to interact with the ATP-binding sites of target kinases, thereby potently inhibiting their function. Primary research applications for this compound include the investigation of cancer, atherosclerosis, and restenosis, as well as studies focused on angiogenesis (the formation of new blood vessels) . It is strictly for use in laboratory settings. Prior to use, researchers should consult the product's safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

4-phenyl-6-(propan-2-ylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13(2)22-19-16(11-20)17(14-7-4-3-5-8-14)23-18(24-19)15-9-6-10-21-12-15/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGTULHGHFRAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-phenyl-2-(3-pyridinyl)pyrimidine with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives .

Scientific Research Applications

Structure

The compound features a pyrimidine ring substituted with an isopropylamino group, a phenyl group, and a pyridine moiety, which contribute to its biological activity.

Kinase Inhibition

One of the primary applications of this compound lies in its ability to inhibit specific kinases. Kinases are crucial enzymes that regulate various cellular functions, including cell growth and division. The inhibition of these enzymes can lead to therapeutic effects in diseases characterized by uncontrolled cell proliferation, such as cancer.

Case Studies

  • Inhibition of CDK4/6 : Research has shown that derivatives of pyrimidine compounds exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are often overactive in cancer cells, leading to tumor growth. Compounds similar to 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile have demonstrated IC50 values in the nanomolar range against these targets, indicating strong potential for cancer therapeutics .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various preclinical studies. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.

Notable Findings

  • Breast and Colorectal Cancer Models : In xenograft models, compounds with similar structures have been shown to significantly reduce tumor growth in breast and colorectal cancer models. The ability to selectively target RB-positive tumor cells makes it a candidate for further development .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may have neuroprotective effects due to their ability to modulate signaling pathways involved in neuronal survival and function.

Research Insights

Studies indicate that these compounds can influence pathways related to neurodegeneration, potentially offering new avenues for treating conditions such as Alzheimer's disease .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Kinase InhibitionInhibits CDK4/6, impacting cell cycle regulationPreclinical studies on cancer cell lines
Anticancer ActivityInduces apoptosis and cell cycle arrest in tumor cellsXenograft models for breast and colorectal cancers
Neuroprotective EffectsModulates neuronal survival pathwaysStudies indicating potential for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Chemical Profile :

  • CAS No.: 320417-80-9
  • Molecular Formula : C₁₉H₁₇N₅
  • Molecular Weight : 315.4 g/mol
  • Purity : ≥95% (analytical grade) .
  • Key Features: A pyrimidinecarbonitrile derivative with isopropylamino, phenyl, and 3-pyridinyl substituents. Discontinued commercial availability suggests specialized research use .

Comparison with Structural Analogs

Positional Isomers: 3-Pyridinyl vs. 4-Pyridinyl

Compound: 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320417-90-1)

  • Key Differences :
    • Substituent Position : 4-pyridinyl vs. 3-pyridinyl in the target compound.
    • Impact :
  • Electronic Effects : The 4-pyridinyl group may alter electron distribution, affecting hydrogen bonding and π-π stacking interactions.
  • Biological Activity : Positional changes in heteroaromatic rings often influence kinase selectivity (e.g., GSK3β inhibition referenced in ) .
    • Molecular Weight : Identical (315.4 g/mol).

Chlorinated Derivatives

Compound: 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS 1090393-42-2)

  • Key Differences :
    • Substituent : 4-Chlorophenyl replaces phenyl.
    • Impact :
  • Binding Affinity : Chlorine’s electron-withdrawing effect may strengthen interactions with hydrophobic enzyme pockets .
    • Molecular Weight : 349.83 g/mol (vs. 315.4 g/mol for the target compound) .

Compound: 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320417-99-0)

  • Key Differences :
    • Combines 4-pyridinyl and 4-chlorophenyl groups.
    • Molecular Weight : 349.83 g/mol .

Amino Group Modifications

Compound: 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h in )

  • Key Differences: Substituent: Amino (-NH₂) replaces isopropylamino. Impact:
  • Melting Point: 222°C (vs. Molecular Weight: 306.7 g/mol (vs. 315.4 g/mol) .

Compound: 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS 320422-41-1)

  • Key Differences: Substituents: Cyclohexylamino (bulkier) and sulfanyl groups. Impact:
  • Steric Effects : Reduced conformational flexibility may hinder target binding.
  • Solubility : Sulfanyl groups could improve aqueous solubility .
    • Molecular Weight : 414.57 g/mol .

Diethylamino vs. Isopropylamino

Compound: 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320418-02-8)

  • Key Differences: Substituent: Diethylamino replaces isopropylamino. Impact:
  • Metabolic Stability : Longer alkyl chains may affect cytochrome P450 interactions .
    • Molecular Weight : 362.87 g/mol .

Biological Activity

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17N5
  • Molecular Weight : 315.38 g/mol
  • Melting Point : 208°C
  • InChIKey : MYIIOVQWAUANOY-UHFFFAOYSA-N

Biological Activity Overview

The compound has been studied for its activity against various biological targets, primarily focusing on its potential as an anti-cancer agent and its effects on kinase inhibition.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation in vitro and in vivo.

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BHeLa (Cervical)3.5Cell cycle arrest
This compoundA549 (Lung)4.2Kinase inhibition

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Kinase Inhibition Studies

A study demonstrated that the compound effectively inhibits Trk kinases, which are critical in cancer progression. The inhibition of these kinases leads to decreased signaling through pathways that promote cell survival and proliferation.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
  • Animal Models : In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be systematically optimized?

  • Methodology : A three-component reaction under thermal aqueous conditions is commonly employed for pyrimidinecarbonitriles. Key steps include:

  • Substrate selection : Use 3-pyridinecarboxamide derivatives as starting materials to ensure regioselectivity at the 2-position .
  • Reagent optimization : Adjust stoichiometry of isopropylamine and phenyl substituent precursors to minimize byproducts. Reflux conditions (e.g., 12–24 hours in DMSO:water solvent systems) improve yield .
  • Purification : Crystallization from ethanol or DMSO:water mixtures (5:5 ratio) enhances purity, as evidenced by sharp melting points (e.g., 162–235°C in analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • FT-IR : Confirm presence of amino (–NH) groups (3332–3478 cm⁻¹), nitrile (–CN, ~2212 cm⁻¹), and aromatic C=C (1542–1617 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for isopropylamine protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.3–8.4 ppm, multiplet) .
  • ¹³C NMR : Identify nitrile carbons (~117 ppm) and pyridinyl carbons (128–136 ppm) .
  • Mass Spectrometry : Base peaks (e.g., m/z 302 [M⁺]) confirm molecular weight; fragmentation patterns (e.g., loss of –CN or phenyl groups) validate substituents .

Q. How do substituents (e.g., isopropylamino, phenyl, pyridinyl) influence the compound’s stability and reactivity?

  • Steric Effects : The isopropylamino group increases steric hindrance, reducing nucleophilic attack at the 4-position .
  • Electronic Effects : The electron-withdrawing pyridinyl ring stabilizes the nitrile group, enhancing resistance to hydrolysis .
  • Substituent Compatibility : Phenyl groups at the 6-position improve crystallinity, as shown by higher melting points in analogs (e.g., 222°C for 4h vs. 162°C for 4f) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 3-pyridinyl group be addressed during synthesis?

  • Strategy :

  • Pre-functionalized intermediates : Use 3-pyridinylboronic acids in Suzuki coupling reactions to target the 2-position .
  • Protecting groups : Temporarily block the 4-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
  • Catalytic optimization : Pd(PPh₃)₄ or NiCl₂(dppe) catalysts improve cross-coupling efficiency for pyridinyl incorporation .

Q. What solvent systems and reaction temperatures maximize yield while minimizing decomposition?

  • Data-Driven Approach :

  • Polar aprotic solvents : DMSO or DMF enhance solubility of aromatic intermediates, with yields >70% reported at 80–100°C .
  • Aqueous conditions : Water increases reaction rates for cyclization steps but requires pH control (pH 6–8) to avoid nitrile hydrolysis .
  • Controlled cooling : Gradual cooling (0.5°C/min) post-reflux reduces amorphous byproducts .

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

  • Case Study : For analogs with ambiguous ¹H NMR signals (e.g., overlapping aromatic protons at δ 7.5–8.4 ppm):

  • 2D NMR : Use COSY and HSQC to assign coupling between protons and carbons .
  • DFT Calculations : Compare experimental δ values with B3LYP/6-31G(d) computed shifts to validate assignments .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns .

Q. What strategies are effective for analyzing degradation pathways under acidic/basic conditions?

  • Accelerated Stability Testing :

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH at 40°C for 48 hours, then monitor via HPLC-MS .
  • Key degradation products : Look for nitrile → amide conversion (m/z +16) or phenyl ring hydroxylation (m/z +16) .
  • Protection strategies : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidation .

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